Cas no 1613049-64-1 (methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate)

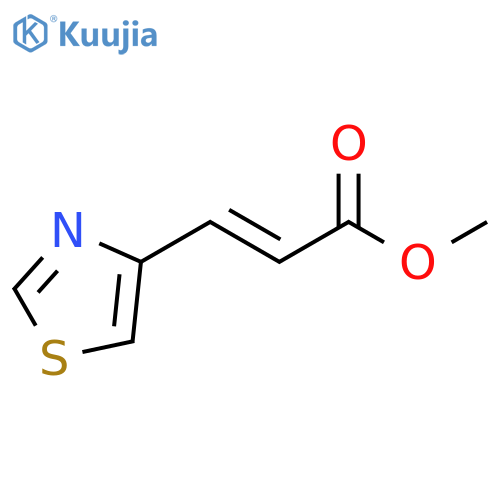

1613049-64-1 structure

商品名:methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate

methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate 化学的及び物理的性質

名前と識別子

-

- methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate

- (E)-methyl3-(thiazol-4-yl)acrylate(WXC09181)

- (E)-methyl3-(thiazol-4-yl)acrylate

- 2-Propenoic acid, 3-(4-thiazolyl)-, methyl ester, (2E)-

- 1613049-64-1

- (E)-Methyl 3-(thiazol-4-yl)acrylate

- SCHEMBL15758493

- Methyl (E)-3-(thiazol-4-yl)acrylate

- EN300-1455892

- GCYYUBCPXSCDAR-NSCUHMNNSA-N

-

- インチ: 1S/C7H7NO2S/c1-10-7(9)3-2-6-4-11-5-8-6/h2-5H,1H3/b3-2+

- InChIKey: GCYYUBCPXSCDAR-NSCUHMNNSA-N

- ほほえんだ: C(OC)(=O)/C=C/C1=CSC=N1

計算された属性

- せいみつぶんしりょう: 169.01974964g/mol

- どういたいしつりょう: 169.01974964g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 67.4Ų

じっけんとくせい

- 密度みつど: 1.271±0.06 g/cm3(Predicted)

- ふってん: 286.5±15.0 °C(Predicted)

- 酸性度係数(pKa): 1.33±0.10(Predicted)

methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1455892-5.0g |

methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate |

1613049-64-1 | 5g |

$2485.0 | 2023-06-06 | ||

| Enamine | EN300-1455892-50mg |

methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate |

1613049-64-1 | 50mg |

$719.0 | 2023-09-29 | ||

| Enamine | EN300-1455892-250mg |

methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate |

1613049-64-1 | 250mg |

$789.0 | 2023-09-29 | ||

| Enamine | EN300-1455892-1.0g |

methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate |

1613049-64-1 | 1g |

$857.0 | 2023-06-06 | ||

| Enamine | EN300-1455892-0.25g |

methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate |

1613049-64-1 | 0.25g |

$789.0 | 2023-06-06 | ||

| Enamine | EN300-1455892-500mg |

methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate |

1613049-64-1 | 500mg |

$823.0 | 2023-09-29 | ||

| Enamine | EN300-1455892-2500mg |

methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate |

1613049-64-1 | 2500mg |

$1680.0 | 2023-09-29 | ||

| Enamine | EN300-1455892-5000mg |

methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate |

1613049-64-1 | 5000mg |

$2485.0 | 2023-09-29 | ||

| Enamine | EN300-1455892-2.5g |

methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate |

1613049-64-1 | 2.5g |

$1680.0 | 2023-06-06 | ||

| Enamine | EN300-1455892-0.05g |

methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate |

1613049-64-1 | 0.05g |

$719.0 | 2023-06-06 |

methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate 関連文献

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

1613049-64-1 (methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate) 関連製品

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量